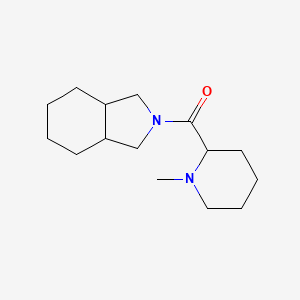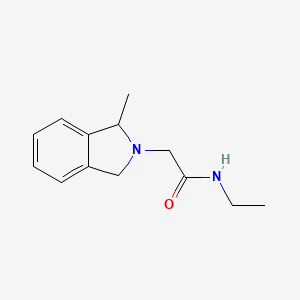
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone, also known as GW0742, is a synthetic PPAR-δ (peroxisome proliferator-activated receptor delta) agonist. PPAR-δ is a nuclear receptor that plays an important role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. GW0742 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer.
Mechanism of Action
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone acts as a selective PPAR-δ agonist, binding to and activating the receptor. PPAR-δ activation leads to the upregulation of genes involved in lipid metabolism, glucose metabolism, and inflammation. 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has also been shown to activate AMPK (AMP-activated protein kinase), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to have numerous biochemical and physiological effects. In adipose tissue, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone increases the expression of genes involved in fatty acid oxidation and thermogenesis, leading to increased energy expenditure and reduced adiposity. In skeletal muscle, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and glucose tolerance. In the liver, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone reduces lipid accumulation and improves lipid metabolism. In the cardiovascular system, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone improves lipid profiles, reduces atherosclerosis, and promotes angiogenesis. In cancer, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone inhibits tumor growth and metastasis, as well as sensitizes cancer cells to chemotherapy.
Advantages and Limitations for Lab Experiments
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for PPAR-δ, as well as its stability and solubility in aqueous solutions. However, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone also has some limitations, including its potential for off-target effects and its relatively high cost compared to other PPAR-δ agonists.
Future Directions
There are numerous future directions for research on 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone. One area of interest is the potential use of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone in combination with other drugs, such as statins or metformin, to enhance their therapeutic effects. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone, as well as its potential for long-term use and safety.
Synthesis Methods
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone can be synthesized using a multi-step process involving the reaction of various reagents, including piperidine, cyclohexanone, and methylamine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to improve insulin sensitivity, reduce adiposity, and increase fatty acid oxidation. In cardiovascular diseases, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to improve lipid profiles, reduce atherosclerosis, and promote angiogenesis. In cancer, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to inhibit tumor growth and metastasis, as well as sensitize cancer cells to chemotherapy.
properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-16-9-5-4-8-14(16)15(18)17-10-12-6-2-3-7-13(12)11-17/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULYDKJDWLNBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)

![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)


![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)

